molecular formula C7H7ClN2O B1585770 2-Chloro-6-methylnicotinamide CAS No. 54957-84-5

2-Chloro-6-methylnicotinamide

Cat. No.: B1585770
CAS No.: 54957-84-5
M. Wt: 170.59 g/mol
InChI Key: QFRWKKWOCPTEKS-UHFFFAOYSA-N
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Description

“2-Chloro-6-methylnicotinamide” is a chemical compound with the molecular formula C7H7ClN2O . It has an average mass of 170.596 Da and a monoisotopic mass of 170.024689 Da .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been studied . The compounds were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). Moreover, these compounds were investigated computationally . The retrosynthetic analysis technique is frequently applied in organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various tools such as ChemSpider and MolView . These tools provide a 3D model viewer and a structural formula editor .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various methodologies such as solution stoichiometry and chemical analysis . The SCAN platform is also developed for analyzing the chemical reaction path network .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various resources . It has a molecular formula of C7H7ClN2O, an average mass of 170.596 Da, and a monoisotopic mass of 170.024689 Da .

Scientific Research Applications

1. Crystal Structure Analysis

2-Chloro-6-methylnicotinamide, also referred to as C7H8N2O, has been a subject of interest in crystal structure analysis. Studies have shown that it exhibits a monoclinic crystal system, providing insights into its molecular arrangement and potential applications in crystal engineering. Such research is crucial for understanding the steric effects in coordination chemistry and exploring its use in synthesizing various metal coordination complexes (Schlenker & Staples, 2002) (Schlenker & Staples, 2002).

2. Analytical Method Development

This compound has been involved in the development of analytical methods for quantifying related compounds. For instance, a study on wine taints identified methods for quantitative analysis of compounds including 2-chloro-6-methylphenol, demonstrating the relevance of this chemical in analytical chemistry and quality control in the food and beverage industry (Capone et al., 2010) (Capone et al., 2010).

3. Endogenous Probe for Renal Transporters

Research on N1-methylnicotinamide, a related compound to this compound, indicates its potential as an endogenous probe for drug interactions involving renal cation transporters. Such applications are crucial in understanding drug-drug interactions and assessing renal function in clinical settings (Müller et al., 2014) (Müller et al., 2014).

4. Role in Wine Taints and Off-Flavours

The identification and analysis of compounds like 2-chloro-6-methylphenol, closely related to this compound, have been significant in understanding the causes of taints and off-flavours in wines. This research is valuable for quality assurance and control in the wine industry (Capone et al., 2010) (Capone et al., 2010).

Safety and Hazards

The safety data sheet for “2-Chloro-6-methylnicotinamide” provides information on its hazards. It is classified as a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

2-chloro-6-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRWKKWOCPTEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384087
Record name 2-chloro-6-methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54957-84-5
Record name 2-chloro-6-methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methylpyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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